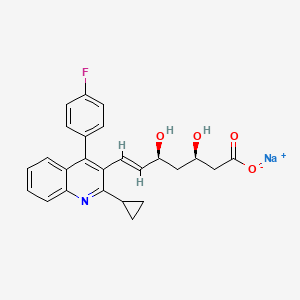

Pitavastatin sodium

Übersicht

Beschreibung

Pitavastatin-Natrium gehört zur Klasse der Statine, die zur Senkung des Cholesterinspiegels im Blut eingesetzt werden. Es ist ein spezifischer Inhibitor des Enzyms 3-Hydroxy-3-methylglutaryl-Coenzym A (HMG-CoA)-Reduktase, das eine entscheidende Rolle bei der Biosynthese von Cholesterin spielt. Durch die Hemmung dieses Enzyms reduziert Pitavastatin-Natrium effektiv die Cholesterinproduktion, wodurch das Risiko von Herz-Kreislauf-Erkrankungen gesenkt wird .

Wirkmechanismus

Target of Action

Pitavastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the production of these lipids . Additionally, statins like this compound have been shown to affect mitochondrial pathways, potentially impacting electron transport chain complexes and depleting coenzyme Q10 .

Pharmacokinetics

This compound exhibits a bioavailability of 60% . It is metabolized minimally in the liver via the CYP2C9 pathway . The elimination half-life of this compound is approximately 11 hours , and it is excreted in the feces . These properties influence the drug’s bioavailability and dosage regimen.

Result of Action

The primary result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease . In addition to its lipid-lowering effects, this compound has been shown to have cytotoxic effects on certain cell types . For instance, it has been found to decrease the viability of human pancreas islet β cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of pitavastatin . Additionally, the drug’s lipophilic nature may influence its distribution within the body and its interaction with cell membranes .

Biochemische Analyse

Biochemical Properties

Pitavastatin Sodium exerts its effects primarily by reversibly inhibiting HMG-CoA reductase, the key enzyme involved in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn increases the number of low-density lipoprotein cholesterol (LDL-C) receptors on the cell surface . This enhances the receptor-mediated catabolism and clearance of LDL-C from the bloodstream .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of LDL-C, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The reduction in LDL-C levels can lead to decreased lipid accumulation in cells, which can have various effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The decrease in intracellular cholesterol triggers an increase in LDL-C receptor expression, enhancing the uptake and catabolism of LDL-C .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound can affect metabolic flux and the levels of various metabolites, including mevalonate and cholesterol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pitavastatin-Natrium umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine gängige Methode beinhaltet die Verwendung von Tetrahydrofuran (THF) als Lösungsmittel und Salzsäure für die Reaktion. Das Zwischenprodukt wird dann mit tert.-Butylamin behandelt, um das gewünschte Produkt zu erhalten . Eine andere Methode beinhaltet die Herstellung von Feststoffdispersionen unter Verwendung von Mannit als Träger, um die wässrige Löslichkeit von Pitavastatin zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pitavastatin-Natrium umfasst typischerweise die Verwendung basischer Additive wie Magnesium- oder Calciumverbindungen, um die Verbindung in einer wässrigen Lösung oder Dispersion mit einem pH-Wert zwischen 8 und 10 zu stabilisieren . Dieses Verfahren stellt die Stabilität und Wirksamkeit des Endprodukts sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pitavastatin-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolische Verarbeitung und therapeutische Wirkung unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Pitavastatin-Natrium verwendet werden, sind Salzsäure, tert.-Butylamin und Mannit. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Pitavastatin-Natrium gebildet werden, sind seine aktiven Metaboliten, die für seine cholesterinsenkenden Wirkungen verantwortlich sind. Diese Metaboliten entstehen durch die enzymatische Umwandlung der Ausgangssubstanz in der Leber .

Wissenschaftliche Forschungsanwendungen

Pitavastatin-Natrium hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es hauptsächlich zur Behandlung von Hypercholesterinämie und zur Vorbeugung von Herz-Kreislauf-Erkrankungen eingesetzt, indem es den Cholesterinspiegel senkt . In der Chemie dient es als Modellverbindung zur Untersuchung der Hemmung der HMG-CoA-Reduktase und der Biosynthese von Cholesterin . Zusätzlich wird Pitavastatin-Natrium bei der Entwicklung von Nanopartikel-Arzneimittelträgern für die gezielte Wirkstoffabgabe zur Behandlung von Hyperlipidämie eingesetzt .

Wirkmechanismus

Pitavastatin-Natrium übt seine Wirkung aus, indem es das Enzym HMG-CoA-Reduktase hemmt, das die Umwandlung von HMG-CoA in Mevalonat katalysiert, ein entscheidender Schritt bei der Biosynthese von Cholesterin. Diese Hemmung führt zu einer Abnahme der Cholesterinkonzentrationen in der Leber, was wiederum die Expression von Low-Density-Lipoprotein (LDL)-Rezeptoren auf den Hepatozytenmembranen stimuliert. Die erhöhte Expression von LDL-Rezeptoren verstärkt die Aufnahme und Clearance von LDL-Cholesterin aus dem Blutkreislauf, wodurch der Gesamtcholesterinspiegel gesenkt wird .

Vergleich Mit ähnlichen Verbindungen

Pitavastatin-Natrium ähnelt anderen Statinen wie Atorvastatin, Simvastatin und Rosuvastatin in seinem Wirkmechanismus und seiner therapeutischen Wirkung. es hat jedoch einige einzigartige Eigenschaften, die es von anderen abheben. Im Gegensatz zu anderen Statinen wird Pitavastatin-Natrium nicht in großem Umfang durch das hepatische Cytochrom P450 3A4-Isoenzym metabolisiert, was das Risiko von Arzneimittelwechselwirkungen reduziert . Außerdem ist das Risiko, eine neue Diabeteserkrankung zu entwickeln, geringer, und es ist effektiver bei der Erhöhung des High-Density-Lipoprotein (HDL)-Spiegels . Diese Eigenschaften machen Pitavastatin-Natrium zu einer wertvollen Option für Patienten mit Dyslipidämie und solche mit einem hohen Risiko für Herz-Kreislauf-Erkrankungen.

Ähnliche Verbindungen

- Atorvastatin

- Simvastatin

- Rosuvastatin

- Pravastatin

- Fluvastatin

- Lovastatin

Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren pharmakokinetischen Profilen, Nebenwirkungen und spezifischen klinischen Anwendungen .

Eigenschaften

IUPAC Name |

sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027848 | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574705-92-3 | |

| Record name | Pitavastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

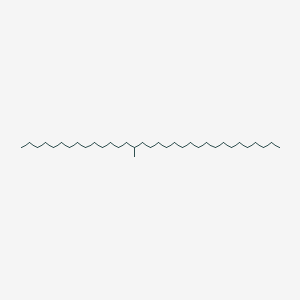

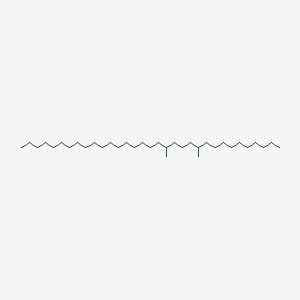

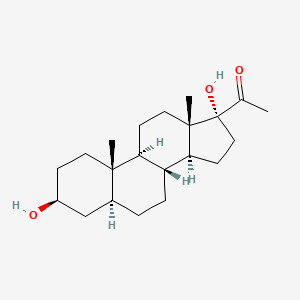

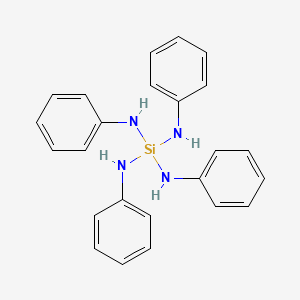

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)